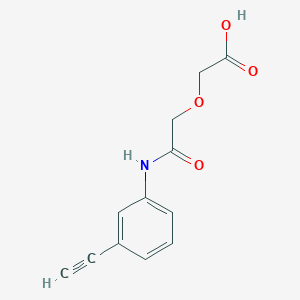
(2-Fluoro-6-methylphenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a hydrazine derivative with a fluorine atom and a methyl group attached to a benzene ring, making it a promising candidate for various research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methylphenyl)hydrazine typically involves the reaction of 2-fluoro-6-methylbenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(2-Fluoro-6-methylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2-Fluoro-6-methylphenyl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Fluoro-6-methylphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
Similar Compounds
- (2-Fluoro-4-methylphenyl)hydrazine
- (2-Fluoro-6-ethylphenyl)hydrazine
- (2-Fluoro-6-methylbenzyl)hydrazine
Uniqueness
(2-Fluoro-6-methylphenyl)hydrazine is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which influences its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and development in various fields .
特性
分子式 |
C7H9FN2 |
|---|---|
分子量 |
140.16 g/mol |
IUPAC名 |
(2-fluoro-6-methylphenyl)hydrazine |
InChI |
InChI=1S/C7H9FN2/c1-5-3-2-4-6(8)7(5)10-9/h2-4,10H,9H2,1H3 |
InChIキー |
DEEVQTPWHQVCEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)
![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)










![Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B13639055.png)

